Sodium 2-((1-(2-chloro-6-methylphenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)naphthalene-1-sulphonate

Description

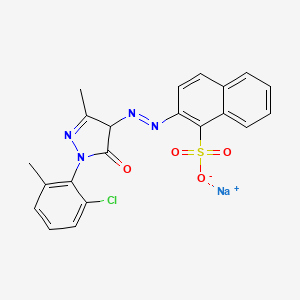

Sodium 2-((1-(2-chloro-6-methylphenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)naphthalene-1-sulphonate is a synthetic azo dye characterized by a pyrazole-azo-naphthalene core. The molecule features a 2-chloro-6-methylphenyl substituent on the pyrazole ring and a sulphonate group at the 1-position of the naphthalene moiety. These structural elements confer distinct solubility, chromatic properties, and stability, making it suitable for industrial applications such as textile dyeing.

Properties

CAS No. |

61556-43-2 |

|---|---|

Molecular Formula |

C21H16ClN4NaO4S |

Molecular Weight |

478.9 g/mol |

IUPAC Name |

sodium;2-[[1-(2-chloro-6-methylphenyl)-3-methyl-5-oxo-4H-pyrazol-4-yl]diazenyl]naphthalene-1-sulfonate |

InChI |

InChI=1S/C21H17ClN4O4S.Na/c1-12-6-5-9-16(22)19(12)26-21(27)18(13(2)25-26)24-23-17-11-10-14-7-3-4-8-15(14)20(17)31(28,29)30;/h3-11,18H,1-2H3,(H,28,29,30);/q;+1/p-1 |

InChI Key |

LVSLGOCSRNMJSU-UHFFFAOYSA-M |

Canonical SMILES |

CC1=C(C(=CC=C1)Cl)N2C(=O)C(C(=N2)C)N=NC3=C(C4=CC=CC=C4C=C3)S(=O)(=O)[O-].[Na+] |

Origin of Product |

United States |

Biological Activity

Sodium 2-((1-(2-chloro-6-methylphenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)naphthalene-1-sulphonate, with the CAS number 61556-43-2, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and other pharmacological effects, supported by relevant research findings.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C21H16ClN4NaO4S |

| Molecular Weight | 478.9 g/mol |

| IUPAC Name | Sodium 2-[[1-(2-chloro-6-methylphenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]azo]naphthalene-1-sulfonate |

| Purity | Typically 95% |

Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties . In particular, this compound has been evaluated for its effectiveness against various pathogens.

Study Findings

A study highlighted the antimicrobial efficacy of related pyrazole compounds, showing minimum inhibitory concentrations (MICs) as low as to against Staphylococcus aureus and Staphylococcus epidermidis . The compound's structure suggests that it may share similar mechanisms of action due to its pyrazole core.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound is particularly noteworthy. Pyrazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation processes.

Research Insights

Recent literature indicates that certain pyrazole derivatives exhibit IC50 values for COX inhibition comparable to standard anti-inflammatory drugs like diclofenac . For instance, specific compounds demonstrated IC50 values of , , and , suggesting that this compound could possess similar or enhanced anti-inflammatory effects.

Case Studies and Applications

Several case studies have explored the application of sodium 2-(azo)naphthalene sulfonates in various therapeutic contexts:

- Antimicrobial Resistance : A study focused on the resistance patterns of bacterial strains and found that pyrazole derivatives could effectively combat resistant strains .

- In Vivo Studies : Animal models have shown promising results in reducing inflammation and pain using pyrazole derivatives similar to sodium 2-(azo)naphthalene sulfonates .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogs differ primarily in substituents on the pyrazole and naphthalene rings. Key examples include:

a) Sodium 4-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-3-hydroxynaphthalene-1-sulphonate ()

- Substituents : Phenyl group on pyrazole; hydroxyl group at naphthalene 3-position.

- However, the absence of electron-withdrawing groups (e.g., Cl) may reduce lightfastness compared to the target compound .

b) 2-[[4,5-Dihydro-3-methyl-5-oxo-1-[4-[[2-(sulphooxy)ethyl]sulphonyl]phenyl]-1H-pyrazol-4-yl]azo]naphthalene-1,5-disulphonic acid ()

- Substituents : Sulphooxyethylsulphonyl phenyl group on pyrazole; two sulphonate groups on naphthalene.

- Impact : Additional sulphonate groups significantly enhance water solubility, while the sulphooxyethylsulphonyl substituent may increase molecular weight and steric hindrance, affecting dye penetration in dense fabrics .

Physicochemical Properties

Application-Specific Performance

- Textile Dyeing : The target compound’s chloro and methyl groups likely improve affinity for synthetic fibers (e.g., polyester), whereas ’s hydroxyl group may favor natural fibers. ’s high solubility suits high-speed dyeing processes but may require fixatives for color retention .

- Environmental Compliance: highlights restrictions on naphthalene derivatives in dispersing agents. The target compound’s chloro substituent may necessitate stricter waste management compared to non-halogenated analogs .

Crystallographic and Conformational Insights

Structural analyses using programs like SHELXL () and ORTEP () reveal that substituents influence molecular packing and conformation. For instance, the chloro group in the target compound may induce planarization of the azo linkage, enhancing color intensity but reducing flexibility .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Sodium 2-((1-(2-chloro-6-methylphenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)naphthalene-1-sulphonate, and how can reaction conditions be optimized?

- Method : The compound can be synthesized via diazonium salt coupling with a phenolic intermediate. A typical procedure involves refluxing precursors (e.g., pyrazolone derivatives) with chloranil in xylene for 25–30 hours, followed by alkaline workup (5% NaOH), solvent removal, and recrystallization from methanol . Optimization includes adjusting molar ratios, reaction temperature (80–120°C), and reflux duration to improve yield. Monitoring via TLC or HPLC ensures reaction completion.

Q. How should researchers characterize the structural conformation of this compound?

- Method : Use single-crystal X-ray diffraction (SC-XRD) for precise structural determination. Refinement with SHELXL (v.2015+) allows accurate modeling of bond lengths, angles, and hydrogen bonding . Visualization tools like ORTEP-3 can generate thermal ellipsoid plots to highlight molecular geometry and potential disorder . Complement with NMR (¹H/¹³C) and FTIR to confirm functional groups (e.g., sulphonate, azo).

Q. What spectroscopic techniques are appropriate for analyzing electronic transitions and azo linkage stability?

- Method : UV-Vis spectroscopy (200–800 nm) in polar solvents (e.g., DMSO, water) identifies π→π* and n→π* transitions of the azo group. Time-resolved studies under UV light assess photostability. NMR (D₂O or DMSO-d₆) resolves proton environments near the sulphonate and pyrazole moieties. FTIR confirms sulphonate S=O stretches (~1200 cm⁻¹) and azo N=N vibrations (~1400 cm⁻¹) .

Advanced Research Questions

Q. How can computational methods predict the compound’s solvation behavior and reactivity?

- Method : Employ density functional theory (DFT) with Gaussian or ORCA to calculate ground-state geometries and frontier molecular orbitals (HOMO/LUMO). Solvent effects are modeled using the polarizable continuum model (PCM). Molecular dynamics (MD) simulations in explicit solvents (e.g., water, ethanol) reveal aggregation tendencies and solvation shells . Validate predictions with experimental solubility and stability data.

Q. What strategies resolve contradictions between experimental and computational data on its thermal stability?

- Method : Re-examine computational parameters (e.g., basis sets, solvent models) and compare with thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). If discrepancies persist, conduct controlled degradation studies (e.g., variable-temperature NMR) to identify decomposition pathways. Cross-reference with crystallographic data to assess packing effects on stability .

Q. How can degradation pathways be systematically studied under varying pH and temperature?

- Method : Design accelerated aging experiments at pH 2–12 (buffered solutions) and temperatures (25–80°C). Monitor degradation via HPLC-MS to identify byproducts (e.g., naphthalene sulphonate fragments or pyrazole ring-opening products). Kinetic modeling (Arrhenius plots) quantifies activation energy and predicts shelf-life .

Q. What challenges arise in refining its crystal structure, and how are they addressed?

- Method : Challenges include twinning, disorder in the azo group, or partial occupancy of counterions. Use SHELXL ’s TWIN and PART commands to model twinned data and refine disordered atoms. High-resolution datasets (≤1.0 Å) improve electron density maps. Validate with Hirshfeld surface analysis to confirm intermolecular interactions .

Q. How to design experiments to probe catalytic or photochemical properties?

- Method : For photochemical studies, irradiate solutions with UV-Vis light (e.g., 365 nm) and monitor azo bond cleavage via UV-Vis kinetics. For catalytic applications, test redox activity using cyclic voltammetry (e.g., in aqueous buffer). Pair with DFT to correlate electronic structure with observed reactivity .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.